molecular formula C20H30ClNO5S B14805892 2-Acetamido-5-(chlorosulfonyl)phenyl dodecanoate CAS No. 88963-77-3

2-Acetamido-5-(chlorosulfonyl)phenyl dodecanoate

Cat. No.: B14805892
CAS No.: 88963-77-3
M. Wt: 432.0 g/mol
InChI Key: QGFXOBNORFBNTN-UHFFFAOYSA-N
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Description

2-Acetamido-5-(chlorosulfonyl)phenyl dodecanoate is a chemical compound known for its unique structural properties and potential applications in various fields. This compound is characterized by the presence of an acetamido group, a chlorosulfonyl group, and a dodecanoate ester, making it a versatile molecule for chemical reactions and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Acetamido-5-(chlorosulfonyl)phenyl dodecanoate typically involves multiple steps, starting with the preparation of the core phenyl ring substituted with acetamido and chlorosulfonyl groups. The dodecanoate ester is then introduced through esterification reactions. Common reagents used in these synthetic routes include acetic anhydride, chlorosulfonic acid, and dodecanoic acid. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity of the final product.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch processes or continuous flow systems. The choice of method depends on the desired scale of production and the specific requirements of the application. Industrial production methods focus on optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

2-Acetamido-5-(chlorosulfonyl)phenyl dodecanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups.

    Substitution: The chlorosulfonyl group is particularly reactive and can undergo nucleophilic substitution reactions to form new compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the chlorosulfonyl group can yield sulfonamide derivatives, while oxidation reactions can produce sulfonic acids.

Scientific Research Applications

2-Acetamido-5-(chlorosulfonyl)phenyl dodecanoate has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Acetamido-5-(chlorosulfonyl)phenyl dodecanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form covalent or non-covalent bonds with these targets, modulating their activity. The pathways involved in its mechanism of action depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-Acetamido-5-(chlorosulfonyl)phenyl octanoate
  • 2-Acetamido-5-(chlorosulfonyl)phenyl hexanoate
  • 2-Acetamido-5-(chlorosulfonyl)phenyl butanoate

Uniqueness

Compared to similar compounds, 2-Acetamido-5-(chlorosulfonyl)phenyl dodecanoate is unique due to its longer dodecanoate ester chain, which can influence its solubility, reactivity, and overall properties. This uniqueness makes it particularly valuable for specific applications where these properties are advantageous.

Properties

CAS No.

88963-77-3

Molecular Formula

C20H30ClNO5S

Molecular Weight

432.0 g/mol

IUPAC Name

(2-acetamido-5-chlorosulfonylphenyl) dodecanoate

InChI

InChI=1S/C20H30ClNO5S/c1-3-4-5-6-7-8-9-10-11-12-20(24)27-19-15-17(28(21,25)26)13-14-18(19)22-16(2)23/h13-15H,3-12H2,1-2H3,(H,22,23)

InChI Key

QGFXOBNORFBNTN-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCC(=O)OC1=C(C=CC(=C1)S(=O)(=O)Cl)NC(=O)C

Origin of Product

United States

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